A2F N-Glycan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: A2F N-Glycan is typically purified from the oligosaccharide pool released from porcine thyroglobulin by hydrazinolysis using a combination of high-performance liquid chromatography (HPLC) and glycosidase digestion . The preparation involves several steps:
Deglycosylation: Enzymatic release of N-glycans using PNGase F.
Cleanup: Removal of excess dye using acetonitrile before eluting labeled samples with deionized water.
Industrial Production Methods: In industrial settings, the preparation of this compound involves high-throughput capillary electrophoresis platforms and rapid sample preparation technologies, such as Agilent AdvanceBio Gly-X and Gly-Q Glycan Analysis Systems .
Chemical Reactions Analysis
Types of Reactions: A2F N-Glycan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may yield alcohols.
Scientific Research Applications
A2F N-Glycan has numerous scientific research applications, including:
Chemistry: Used in the study of glycosylation patterns and their effects on protein function.
Biology: Plays a role in cell signaling and immune response modulation.
Industry: Employed in the production of biosimilars and the optimization of cell culture processes.
Mechanism of Action
The mechanism of action of A2F N-Glycan involves its interaction with specific molecular targets and pathways. N-Glycans can modulate protein folding, stability, and interactions with other biomolecules. They also play a role in cell-cell communication and immune response regulation .
Comparison with Similar Compounds
A1F Glycan: A monosialylated derivative of A2F N-Glycan.
NA2F Glycan: A degalactosylated derivative of this compound.
NGA2F Glycan: A substructure of Nthis compound.
Uniqueness: this compound is unique due to its di-sialylated, core-fucosylated structure, which imparts specific biological functions and properties. Its presence on various mammalian glycoproteins, including thyroglobulin and immunoglobulin G, highlights its importance in biological systems .
Properties
IUPAC Name |
diazanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H148N6O66.2H3N/c1-22-48(118)60(130)63(133)81(143-22)141-20-34(117)67(49(119)29(10-97)91-23(2)107)152-78-45(94-26(5)110)57(127)68(39(17-104)148-78)153-82-64(134)73(156-86-77(62(132)53(123)36(14-101)147-86)158-80-47(96-28(7)112)59(129)70(41(19-106)150-80)155-84-66(136)75(55(125)38(16-103)145-84)162-90(88(139)140)9-31(114)44(93-25(4)109)72(160-90)51(121)33(116)12-99)56(126)42(151-82)21-142-85-76(61(131)52(122)35(13-100)146-85)157-79-46(95-27(6)111)58(128)69(40(18-105)149-79)154-83-65(135)74(54(124)37(15-102)144-83)161-89(87(137)138)8-30(113)43(92-24(3)108)71(159-89)50(120)32(115)11-98;;/h10,22,29-86,98-106,113-136H,8-9,11-21H2,1-7H3,(H,91,107)(H,92,108)(H,93,109)(H,94,110)(H,95,111)(H,96,112)(H,137,138)(H,139,140);2*1H3/t22-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56+,57+,58+,59+,60+,61-,62-,63-,64-,65+,66+,67+,68+,69+,70+,71+,72+,73-,74-,75-,76-,77-,78-,79-,80-,81+,82-,83-,84-,85-,86+,89-,90-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSUFVPULQSNHG-IDLIUYBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H154N8O66 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2404.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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